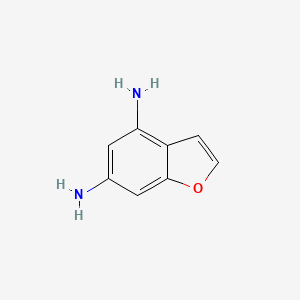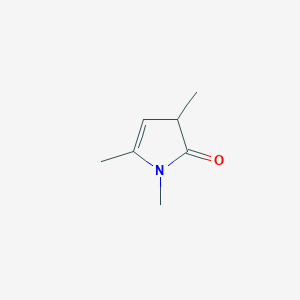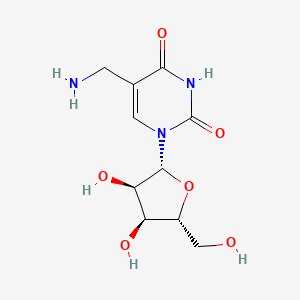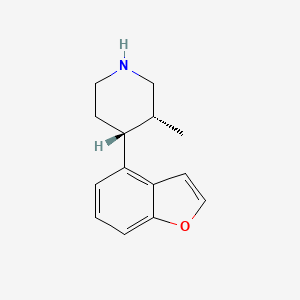
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine is a chiral compound with a unique structure that combines a benzofuran moiety with a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization of appropriate amine precursors.
Coupling of Benzofuran and Piperidine: The final step involves coupling the benzofuran moiety with the piperidine ring, which can be achieved through various coupling reactions such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine: shares structural similarities with other benzofuran and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of benzofuran and piperidine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3R,4R)-4-(1-benzofuran-4-yl)-3-methylpiperidine |
InChI |
InChI=1S/C14H17NO/c1-10-9-15-7-5-11(10)12-3-2-4-14-13(12)6-8-16-14/h2-4,6,8,10-11,15H,5,7,9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
MKGKLUUENFQFPS-WDEREUQCSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1C2=C3C=COC3=CC=C2 |
Canonical SMILES |
CC1CNCCC1C2=C3C=COC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


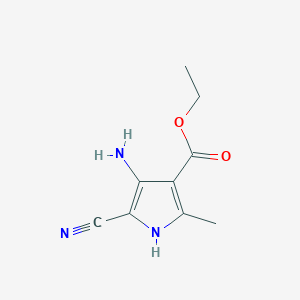
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)

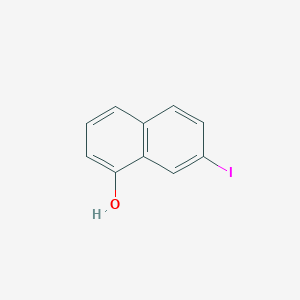
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
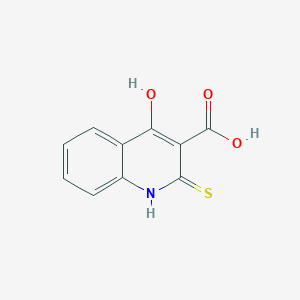
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
